An In-depth Technical Guide to the Basic Properties of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid
An In-depth Technical Guide to the Basic Properties of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules designed as protein kinase inhibitors. Understanding the fundamental basic properties of this compound, such as its acidity/basicity and solubility, is critical for its application in drug design, synthesis, and formulation. This technical guide provides an overview of the predicted physicochemical properties of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, detailed experimental protocols for their determination, and explores the relevance of the pyrazolopyridine scaffold in the context of inhibiting key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Physicochemical Properties
The basic properties of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid are crucial for predicting its behavior in various chemical and biological environments. Due to a lack of extensive experimental data in publicly available literature, the following properties have been determined using well-established computational prediction tools.
Predicted Physicochemical Data
Quantitative data for 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid (SMILES: C1=C2C=NNC2=NC=C1C(=O)O) are summarized below. These values were predicted using Chemicalize and SwissADME.
| Property | Predicted Value | Method/Software |
| pKa (strongest acidic) | 3.65 | Chemicalize |
| pKa (strongest basic) | 1.51 | Chemicalize |
| Water Solubility (logS) | -1.88 | SwissADME (ESOL) |
| Water Solubility (mg/mL) | 2.13 | SwissADME (ESOL) |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[1] |
| Topological Polar Surface Area | 78.9 Ų | PubChem[1] |
| LogP | 0.86 | SwissADME |
Interpretation of Physicochemical Data
The predicted pKa values suggest that 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a weak acid and a very weak base. The carboxylic acid group is the primary acidic center, while the pyridine and pyrazole nitrogen atoms contribute to its basic character. The predicted water solubility indicates that the compound is sparingly soluble in water. These properties are critical for designing dissolution and absorption studies in drug development.
Experimental Protocols for Property Determination
Accurate experimental determination of pKa and solubility is essential for confirming predicted values and for regulatory submissions. The following sections detail standard methodologies for these measurements.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa). The procedure involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid and dissolve it in a suitable co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure solubility). The final volume should be around 25-50 mL.
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Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.
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Titration with Base: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant, slow rate. Record the pH of the solution after each addition of the titrant.
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Titration with Acid: To determine the basic pKa, titrate a separate solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Advanced software can be used to determine the pKa from the derivative of the titration curve.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
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Sample Preparation: Add an excess amount of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid to a series of vials containing a buffer solution at a specific pH (e.g., pH 2.0, 5.0, 7.4).
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
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Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature.
Biological Context: Inhibition of the JAK/STAT Signaling Pathway
The 1H-pyrazolo[3,4-b]pyridine scaffold is a key component in a number of potent and selective protein kinase inhibitors.[2] A prominent family of kinases targeted by derivatives of this scaffold is the Janus kinase (JAK) family.[3][4] The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
JAK inhibitors containing the pyrazolopyridine core act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of JAKs. This prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to the transcription of target genes involved in inflammation and cell proliferation.
Conclusion
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid possesses a molecular framework of significant interest to the pharmaceutical sciences. Its predicted properties as a weak acid with limited aqueous solubility provide a foundation for further experimental investigation. The established protocols for pKa and solubility determination are crucial for obtaining precise data necessary for drug development. Furthermore, the demonstrated success of the pyrazolopyridine scaffold in targeting protein kinases, particularly in the JAK/STAT pathway, underscores the importance of this heterocyclic system in the design of novel therapeutics for a range of diseases. This guide serves as a foundational resource for researchers working with this and related compounds.
References
- 1. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid | C7H5N3O2 | CID 21408148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
